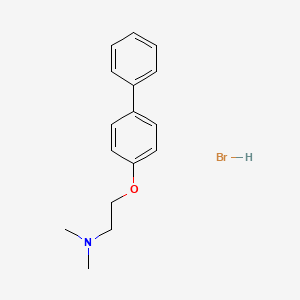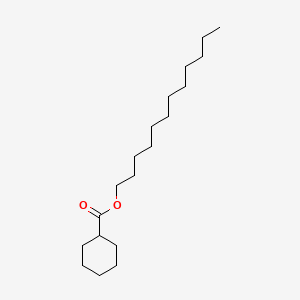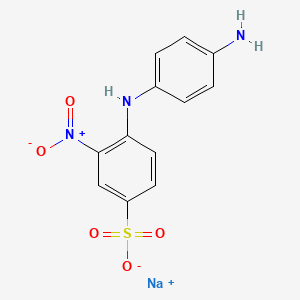
L-Tryptophan, N-(1-oxodecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophan, N-(1-oxodecyl)-: is a derivative of the essential amino acid L-tryptophan. This compound is characterized by the addition of a 1-oxodecyl group to the nitrogen atom of the tryptophan molecule. L-tryptophan itself is crucial for protein synthesis in humans and animals and is widely used in the food, pharmaceutical, and feed industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, N-(1-oxodecyl)- typically involves the acylation of L-tryptophan with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of L-tryptophan and its derivatives, including L-Tryptophan, N-(1-oxodecyl)-, often employs microbial fermentation. This method is favored due to its cost-effectiveness and environmental friendliness. Microbial strains such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to enhance the production yield .
Análisis De Reacciones Químicas
Types of Reactions: L-Tryptophan, N-(1-oxodecyl)- can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like oxaziridine.
Reduction: The carbonyl group in the 1-oxodecyl chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: N-sulfonyl oxaziridine is used for selective oxidation of the indole ring.
Reduction: Sodium borohydride in methanol is commonly used for reducing the carbonyl group.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the 1-oxodecyl chain.
Substitution: Various substituted tryptophan derivatives.
Aplicaciones Científicas De Investigación
L-Tryptophan, N-(1-oxodecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in serotonin synthesis.
Industry: Utilized in the production of food additives and nutritional supplements
Mecanismo De Acción
The mechanism of action of L-Tryptophan, N-(1-oxodecyl)- involves its incorporation into metabolic pathways where it can influence the synthesis of serotonin and other bioactive compounds. The indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase enzymes catalyze the initial step in its catabolism, leading to the production of kynurenine and other metabolites .
Comparación Con Compuestos Similares
- L-Tryptophan, N-[N-(1-oxodecyl)-L-alanyl]-methyl ester
- L-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-methyl ester
Comparison: L-Tryptophan, N-(1-oxodecyl)- is unique due to its specific acylation at the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other derivatives. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
21394-04-7 |
|---|---|
Fórmula molecular |
C21H30N2O3 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-13-20(24)23-19(21(25)26)14-16-15-22-18-12-10-9-11-17(16)18/h9-12,15,19,22H,2-8,13-14H2,1H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
Clave InChI |
AYFVGKNJGXCSDI-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




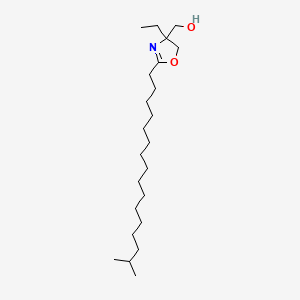
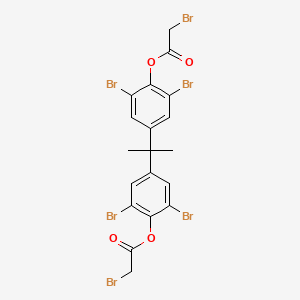


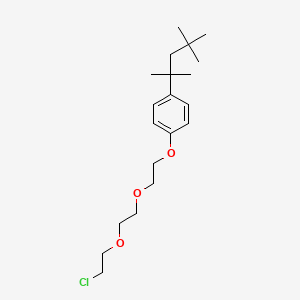
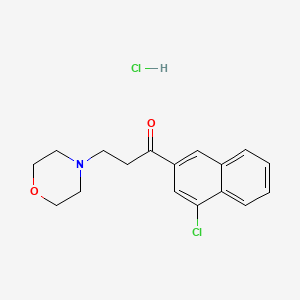
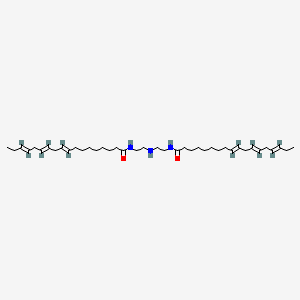
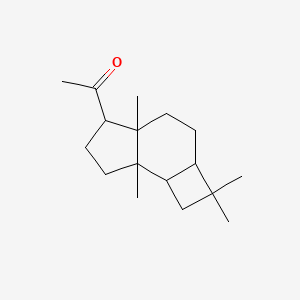
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
